Necrostatin-5

Descripción general

Descripción

Necrostatin-5 es un inhibidor de molécula pequeña de la necroptosis, una forma de muerte celular programada que es distinta de la apoptosis. La necroptosis se caracteriza por características tanto de necrosis como de apoptosis, y está mediada por la quinasa 1 de proteína de interacción con el receptor (RIP1). This compound inhibe la necroptosis al inhibir indirectamente la actividad de la quinasa RIP1 .

Aplicaciones Científicas De Investigación

Necrostatin-5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar los mecanismos de la necroptosis y desarrollar nuevos inhibidores.

Biología: Ayuda a comprender el papel de la necroptosis en varios procesos biológicos y enfermedades.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde la necroptosis juega un papel, como enfermedades neurodegenerativas, lesiones isquémicas y ciertos cánceres.

Industria: Aplicaciones potenciales en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la necroptosis

Mecanismo De Acción

Necrostatin-5 ejerce sus efectos al inhibir indirectamente la actividad de la quinasa 1 de proteína de interacción con el receptor (RIP1). Esta inhibición previene la formación del complejo necrosómico, que es esencial para la ejecución de la necroptosis. Al bloquear la actividad de RIP1, this compound detiene eficazmente la vía de muerte celular necropótica, preservando así la viabilidad celular .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Necrostatin-5 plays a crucial role in biochemical reactions by inhibiting the necroptosis pathway. It interacts with several key biomolecules, including RIP1 kinase. This compound inhibits the activity of RIP1 kinase, which is essential for the formation of the necrosome complex that drives necroptosis. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to protect cells from necroptosis-induced cell death, thereby preserving cell viability. This compound influences cell signaling pathways by inhibiting the activation of RIP1 and RIP3, which are critical for the propagation of necroptotic signals. This inhibition leads to reduced cell death and inflammation in various cellular models . Additionally, this compound has been reported to modulate gene expression and cellular metabolism by preventing the activation of necroptosis-related genes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the indirect inhibition of RIP1 kinase activity. This compound binds to RIP1 and prevents its interaction with other components of the necrosome complex, such as RIP3 and MLKL. This inhibition blocks the phosphorylation and activation of MLKL, thereby preventing the execution of necroptosis. This compound also affects gene expression by inhibiting the transcription of necroptosis-related genes, further reducing the cellular response to necroptotic stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that this compound can provide sustained protection against necroptosis in both in vitro and in vivo models, although its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and disruption of normal cellular functions. Studies have shown that the optimal dosage of this compound for therapeutic purposes should be carefully determined to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIP1 and RIP3. By inhibiting these enzymes, this compound modulates metabolic flux and reduces the production of necroptosis-related metabolites. This inhibition helps to maintain cellular homeostasis and prevent the detrimental effects of necroptosis on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on the necroptosis pathway. The distribution of this compound within tissues may vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It can be found in the cytoplasm, where it interacts with RIP1 and other components of the necrosome complex. This compound may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and prevent necroptosis-induced mitochondrial damage. The subcellular localization of this compound is critical for its ability to effectively inhibit the necroptosis pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

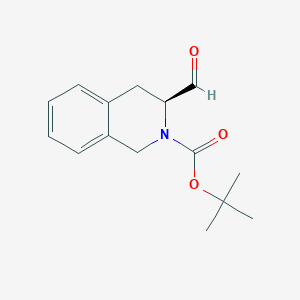

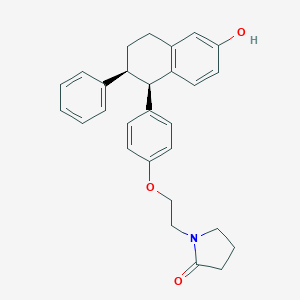

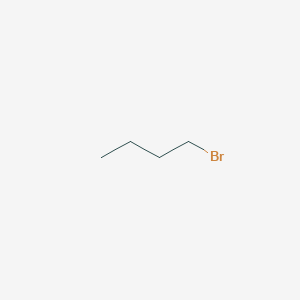

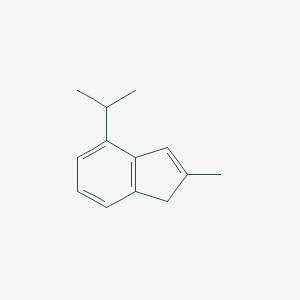

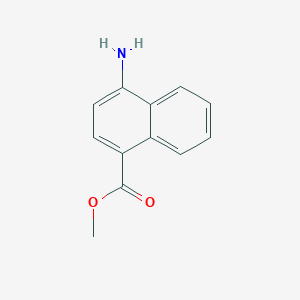

Necrostatin-5 se puede sintetizar mediante un proceso de varios pasos que implica los siguientes pasos clave:

Formación del núcleo de tieno[2,3-d]pirimidin-4-ona: Esto implica la ciclización de materiales de partida apropiados en condiciones controladas.

Introducción del grupo 3-p-metoxifenilo: Este paso normalmente implica una reacción de sustitución donde el grupo metoxifenilo se introduce en la estructura central.

Formación del grupo 2-mercaptoetilcianuro:

Las condiciones de reacción para estos pasos a menudo implican el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de técnicas de síntesis de alto rendimiento y métodos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar que el compuesto cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

Necrostatin-5 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución se utilizan comúnmente en la síntesis de this compound para introducir diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound .

Comparación Con Compuestos Similares

Compuestos similares

Necrostatin-1: Inhibe directamente la actividad de la quinasa RIP1.

Necrostatin-3: Inhibe parcialmente la actividad de la quinasa RIP1 de forma independiente del bucle T.

Necrostatin-7: Estructuralmente distinto, pero también inhibe la necroptosis

Unicidad de Necrostatin-5

This compound es único en su mecanismo de acción ya que inhibe indirectamente la actividad de la quinasa RIP1. A diferencia de Necrostatin-1, que se une directamente a RIP1, this compound inhibe la quinasa a través de un mecanismo indirecto, lo que la convierte en un potente inhibidor de RIP1 inmunoprecipitado pero no de RIP1 recombinante .

Propiedades

IUPAC Name |

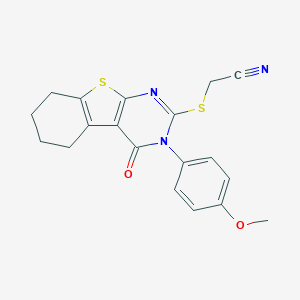

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONMECBFMCKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365590 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337349-54-9 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Necrostatin-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

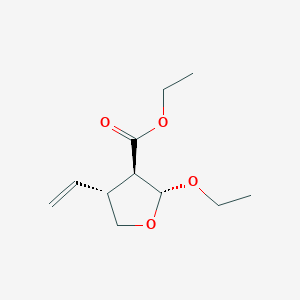

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)

![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)